A Comprehensive Technical Guide to the Physicochemical Properties of DL-Dipalmitoylphosphatidylcholine
A Comprehensive Technical Guide to the Physicochemical Properties of DL-Dipalmitoylphosphatidylcholine
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Dipalmitoylphosphatidylcholine (DL-DPPC) is a saturated phospholipid that plays a crucial role in various biological and pharmaceutical applications. As a major component of pulmonary surfactant, it is essential for respiratory function.[1] In the realm of drug delivery, its amphipathic nature makes it a fundamental building block for liposomes and other lipid-based nanoparticles. A thorough understanding of its physicochemical properties is paramount for researchers and professionals working on the development of novel therapeutics and advanced biological studies. This guide provides an in-depth overview of the core physicochemical characteristics of DL-DPPC, complete with quantitative data, detailed experimental protocols, and visual workflows.
Core Physicochemical Properties
The key physicochemical properties of DL-DPPC are summarized in the tables below, providing a consolidated reference for its fundamental characteristics.
Table 1: General and Physical Properties of DL-DPPC
| Property | Value | Reference(s) |
| Chemical Name | 2,3-di(hexadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | [2] |
| Synonyms | DL-1,2-Dipalmitoyl-3-phosphatidylcholine, 1,2-Dihexadecanoyl-rac-glycero-3-phosphocholine | [2] |
| Molecular Formula | C40H80NO8P | [2] |
| Molecular Weight | 734.0 g/mol | [2][3] |
| Appearance | White powder/crystalline solid | [2][4] |
Table 2: Thermodynamic and Solubility Properties of DL-DPPC
| Property | Value | Reference(s) |
| Phase Transition Temperature (Tm) | 41 - 42 °C | [1][5][6] |
| Monolayer melts at 48–55°C for π between 50 and 65 mN/m | [7] | |
| Critical Micelle Concentration (CMC) | 4.6 x 10^-10 M (0.46 nM) | [1][8] |
| Solubility in Water | Very poor | [3] |
| Solubility in Ethanol | ~30 mg/mL | [4] |
| Solubility in Chloroform | Soluble | [9] |
| Solubility in Chloroform:Methanol (2:1 v/v) | Commonly used solvent for dissolution | [10] |
| XLogP3-AA | 13.5 | [2] |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of DL-DPPC are outlined below. These protocols provide a foundation for reproducible and accurate characterization.
Determination of Phase Transition Temperature (Tm) by Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is a gold-standard method for determining the phase transition temperature of lipids.[11][12]
Methodology:
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Sample Preparation:
-
Prepare a suspension of DL-DPPC in an appropriate buffer (e.g., phosphate-buffered saline, PBS) at a known concentration (e.g., 1-10 mg/mL).
-
For liposome preparations, the lipid film is hydrated above the Tm (e.g., at 50-60°C) with vigorous vortexing to form multilamellar vesicles (MLVs).[12]
-
-
DSC Instrumentation:
-
Use a high-sensitivity differential scanning calorimeter.
-
Accurately weigh a specific amount of the lipid suspension into an aluminum DSC pan. An equal volume of the buffer is used as a reference.
-
Seal the pans hermetically to prevent solvent evaporation.
-
-
Thermal Analysis:
-
Equilibrate the sample at a temperature below the expected pre-transition (e.g., 25°C).
-
Heat the sample at a constant scan rate (e.g., 1-2 °C/min) over a temperature range that encompasses the pre-transition and main phase transition (e.g., 25°C to 60°C).[13]
-
Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
The resulting thermogram will show endothermic peaks corresponding to the pre-transition and the main phase transition (Tm).
-
The Tm is determined as the temperature at the peak maximum of the main transition endotherm.[5] The onset temperature of the peak is also often reported.
-
Monolayer Characteristics using a Langmuir-Blodgett Trough
The Langmuir-Blodgett (LB) trough is used to form and characterize monomolecular layers of amphiphilic molecules at an air-water interface. This technique provides valuable information about the packing and surface pressure-area isotherms of lipids like DL-DPPC.[14][15]
Methodology:
-
Subphase Preparation:
-
Fill the Langmuir trough with a high-purity aqueous subphase (e.g., ultrapure water or a buffer solution).
-
Clean the surface of the subphase by aspiration to remove any contaminants.
-
-
Monolayer Formation:
-
Dissolve DL-DPPC in a volatile, water-immiscible organic solvent (e.g., chloroform or a chloroform/methanol mixture) at a known concentration.[16]
-
Carefully deposit a known volume of the lipid solution onto the subphase surface using a microsyringe.
-
Allow the solvent to evaporate completely (typically 15-20 minutes), leaving a lipid monolayer at the air-water interface.
-
-
Isotherm Measurement:
-
Compress the monolayer at a constant rate using the movable barriers of the trough.
-
Simultaneously, measure the surface pressure (π) using a Wilhelmy plate or a similar sensor.
-
Record the surface pressure as a function of the area per molecule (Ų/molecule).
-
-
Data Analysis:
-
The resulting π-A isotherm reveals different phases of the monolayer (gas, liquid-expanded, liquid-condensed, solid).
-
The limiting molecular area can be determined by extrapolating the steepest part of the isotherm in the condensed phase to zero surface pressure.
-
Liposome Size Determination by Dynamic Light Scattering (DLS)
Dynamic Light Scattering is a non-invasive technique used to measure the size distribution of small particles and molecules in suspension, making it ideal for characterizing liposomes.[17][18]
Methodology:
-
Sample Preparation:
-
Prepare DL-DPPC liposomes using a method of choice (e.g., thin-film hydration followed by extrusion or sonication to obtain unilamellar vesicles of a desired size).
-
Dilute the liposome suspension to an appropriate concentration with a filtered buffer to avoid multiple scattering effects.
-
-
DLS Measurement:
-
Transfer the diluted sample into a clean cuvette.
-
Place the cuvette in the DLS instrument.
-
The instrument directs a laser beam through the sample, and the scattered light is detected at a specific angle (e.g., 90° or 173°).
-
-
Data Acquisition and Analysis:
-
The fluctuations in the intensity of the scattered light are measured over time. These fluctuations are caused by the Brownian motion of the liposomes.
-
An autocorrelation function is generated from the intensity fluctuation data.
-
The Stokes-Einstein equation is used to calculate the hydrodynamic diameter (size) of the liposomes from their diffusion coefficient, which is derived from the autocorrelation function.
-
The polydispersity index (PDI) is also determined, which indicates the breadth of the size distribution.
-
Conclusion
The physicochemical properties of DL-Dipalmitoylphosphatidylcholine are well-characterized, making it a reliable and versatile component in both fundamental research and pharmaceutical development. The data and protocols presented in this guide offer a solid foundation for scientists and researchers to effectively utilize DL-DPPC in their work, from designing stable drug delivery systems to modeling biological membranes. Accurate and consistent measurement of its properties, using the described methodologies, is essential for ensuring the quality, efficacy, and reproducibility of the final application.
References
- 1. Dipalmitoylphosphatidylcholine - Wikipedia [en.wikipedia.org]
- 2. 1,2-Dipalmitoylphosphatidylcholine | C40H80NO8P | CID 6138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Colfosceril Palmitate | C40H80NO8P | CID 452110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Preparation of DOPC and DPPC Supported Planar Lipid Bilayers for Atomic Force Microscopy and Atomic Force Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The melting of pulmonary surfactant monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules | Springer Nature Experiments [experiments.springernature.com]
- 12. ucm.es [ucm.es]
- 13. Phase Transitions and Structural Changes in DPPC Liposomes Induced by a 1-Carba-Alpha-Tocopherol Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 14. touroscholar.touro.edu [touroscholar.touro.edu]
- 15. biolinscientific.com [biolinscientific.com]
- 16. Molecular Orientation of Phospholipid Langmuir-Blodgett Films | Scientific.Net [scientific.net]
- 17. news-medical.net [news-medical.net]
- 18. entegris.com [entegris.com]
